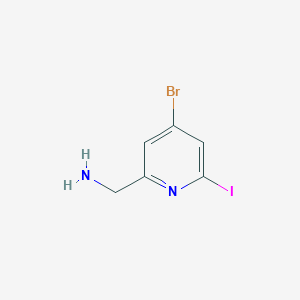

(4-Bromo-6-iodopyridin-2-YL)methylamine

Description

(4-Bromo-6-iodopyridin-2-YL)methylamine is a halogenated pyridine derivative featuring bromo (Br) and iodo (I) substituents at the 4- and 6-positions, respectively, and a methylamine group (-CH2NH2) at the 2-position. This compound’s structure combines electron-withdrawing halogens with a nucleophilic methylamine moiety, making it a versatile intermediate in pharmaceutical synthesis and materials science. Its dual halogenation pattern enhances its utility in cross-coupling reactions, while the methylamine group may influence solubility and biological activity .

Properties

Molecular Formula |

C6H6BrIN2 |

|---|---|

Molecular Weight |

312.93 g/mol |

IUPAC Name |

(4-bromo-6-iodopyridin-2-yl)methanamine |

InChI |

InChI=1S/C6H6BrIN2/c7-4-1-5(3-9)10-6(8)2-4/h1-2H,3,9H2 |

InChI Key |

XEGPHYMPDSNSNC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1CN)I)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-6-iodopyridin-2-YL)methylamine typically involves the halogenation of pyridine derivatives. One common method includes the bromination and iodination of 2-methylpyridine, followed by amination to introduce the methylamine group. The reaction conditions often involve the use of halogenating agents such as N-bromosuccinimide (NBS) and iodine in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems helps in maintaining consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-6-iodopyridin-2-YL)methylamine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex organic molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, pyridine derivatives, and complex heterocyclic compounds that are valuable in medicinal chemistry .

Scientific Research Applications

Chemistry

In chemistry, (4-Bromo-6-iodopyridin-2-YL)methylamine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound is used to develop new pharmaceuticals. Its derivatives have shown potential in the treatment of various diseases, including cancer and neurological disorders .

Industry

In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a valuable component in manufacturing processes .

Mechanism of Action

The mechanism of action of (4-Bromo-6-iodopyridin-2-YL)methylamine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The presence of bromine and iodine atoms enhances its binding affinity and specificity, allowing it to exert its effects at lower concentrations .

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound is compared to structurally related pyridine derivatives (Table 1):

Key Observations :

- Functional Group Impact : The methylamine group (-CH2NH2) offers greater nucleophilicity and solubility in polar solvents compared to simpler amines (e.g., -NH2 in 4-Bromo-6-methylpyridin-2-amine) .

Reactivity in Cross-Coupling Reactions

Electrochemical and catalytic cross-coupling studies highlight substituent-dependent reactivity:

- Bromo vs. Iodo : Iodo groups typically undergo oxidative addition more readily than bromo in Pd-catalyzed reactions, suggesting the target compound may exhibit faster coupling kinetics than 4-bromo-6-methylpyridin-2-amine .

- Amino Group Influence: The methylamine group in the target compound may stabilize transition states via hydrogen bonding, a feature absent in non-aminated analogs like 4,6-dichloro-5-methoxypyrimidine .

Physicochemical Properties

- Electron Scattering: Methylamine’s electron-scattering profile (similar to methanol) suggests the target compound may exhibit distinct electronic properties in materials science applications compared to non-aminated halogenated pyridines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.